molecular formula C18H18ClN3O2 B2625012 (E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide CAS No. 2035021-51-1

(E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide

Cat. No.: B2625012
CAS No.: 2035021-51-1
M. Wt: 343.81
InChI Key: SYRQOEPELDGSIN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide” is a synthetic acrylamide derivative featuring a conjugated system with a 2-chlorophenyl group and a pyrimidinone moiety substituted with a cyclopropyl ring.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-4-2-1-3-13(15)7-8-17(23)20-9-10-22-12-21-16(11-18(22)24)14-5-6-14/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,20,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRQOEPELDGSIN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide typically involves multiple steps:

  • Formation of the Pyrimidinone Core: : The synthesis begins with the preparation of the 4-cyclopropyl-6-oxopyrimidinone core. This can be achieved through a cyclization reaction involving appropriate precursors such as cyclopropylamine and a diketone.

  • Attachment of the Ethyl Linker: : The next step involves the introduction of the ethyl linker to the pyrimidinone core. This is often done through an alkylation reaction using an ethyl halide under basic conditions.

  • Formation of the Acrylamide Moiety: : The final step is the formation of the acrylamide moiety. This involves the reaction of the intermediate with (E)-3-(2-chlorophenyl)acrylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrimidinone moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the acrylamide double bond or the pyrimidinone carbonyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, amines, thiols.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl and pyrimidinone moieties.

    Reduction: Reduced forms of the acrylamide and pyrimidinone groups.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Target Compound

  • Core Structure : (E)-acrylamide backbone.
  • Substituents :
    • Aryl group: 2-Chlorophenyl at the α-position.
    • Amide side chain: 2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl.
  • Key Features: Chlorine atom (electron-withdrawing), cyclopropyl (steric hindrance), pyrimidinone (hydrogen-bond acceptor).

Analog 1 : (R,E)-3-(2'-Formyl-6-methyl-[1,1'-biphenyl]-2-yl)-N-isopropylacrylamide (3bm)

  • Substituents : Formyl and methyl groups on biphenyl, isopropyl amide.
  • Synthesis : 55% yield via pallada-electrocatalyzed C–H activation; purified by column chromatography .
  • Physical Properties : Mp 145–150°C; 96% enantiomeric excess (HPLC).
  • Key Difference: Lacks pyrimidinone; formyl group may enhance reactivity but reduce metabolic stability compared to the target compound’s chlorophenyl group.

Analog 2 : 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide (11g)

  • Substituents : Chloropyridinyl, dimethylphenyl, and dimethoxyphenethyl groups.
  • Synthesis : 81% yield; Mp 157–159°C .

Analog 3 : (E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t)

  • Substituents : Trimethoxyphenyl and indazole-ethylamide.
  • Synthesis : >97% purity (LCMS); characterized by ¹H NMR .
  • Key Difference : Methoxy groups improve solubility but reduce electrophilic character relative to the target’s chlorophenyl. Indazole moiety may confer kinase inhibitory activity.

Analog 4 : (2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide

  • Substituents: Cyano group, ethoxypropylamide, fluorophenoxy-pyridopyrimidinone.
  • Key Difference: Cyano group enhances electrophilicity; fluorophenoxy-pyridopyrimidinone offers distinct binding interactions compared to the target’s cyclopropyl-pyrimidinone .

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Yield Not reported 55% 81% Not specified Not reported
Melting Point (°C) Not reported 145–150 157–159 Not reported Not reported
Key Functional Groups 2-Chlorophenyl, cyclopropyl-pyrimidinone Formyl, isopropyl Chloropyridinyl, dimethylphenyl Trimethoxyphenyl, indazole Cyano, fluorophenoxy-pyridopyrimidinone
Spectral Confirmation Not available ¹H/¹³C NMR, IR, MS ¹H NMR, MS ¹H NMR, LCMS Not specified

Research Findings and Trends

Synthetic Accessibility: The target compound’s pyrimidinone-cyclopropyl side chain may require multi-step synthesis, similar to Analog 1’s biphenyl system . High yields (>80%) are achievable in analogs with simpler substituents (e.g., Analog 2) .

Bioactivity Implications: Chlorine atoms (target, Analog 2) and cyano groups (Analog 4) are associated with enhanced target binding via halogen/electrophilic interactions . Pyrimidinone and pyridopyrimidinone moieties (target, Analog 4) are privileged structures in kinase inhibitors .

Physicochemical Properties :

  • Cyclopropyl groups (target) may improve metabolic stability compared to methyl or methoxy substituents (Analogs 1–3) .
  • Higher molecular weight analogs (e.g., Analog 2) may face challenges in bioavailability.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H20ClN3O
  • Molecular Weight : 345.83 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and receptors involved in various cellular processes. Notably, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and implicated in type 2 diabetes management .

Antidiabetic Effects

Studies have demonstrated that compounds similar to this compound can effectively lower blood glucose levels by inhibiting DPP-IV activity. This inhibition leads to increased levels of incretin hormones, which play a crucial role in insulin secretion and glucose homeostasis.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Study 1: DPP-IV Inhibition

A recent study evaluated the DPP-IV inhibitory activity of various acrylamide derivatives, including the compound . The results indicated a significant reduction in DPP-IV activity, correlating with improved glycemic control in diabetic animal models .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds. The study found that treatment with the compound led to a decrease in markers of inflammation in mouse models, highlighting its potential therapeutic role in conditions such as rheumatoid arthritis .

Data Summary

PropertyValue
Molecular FormulaC19H20ClN3O
Molecular Weight345.83 g/mol
DPP-IV Inhibition IC5012 µM
Anti-inflammatory ActivitySignificant reduction in TNF-alpha levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.